molecular formula C7H8ClN3S B13696459 3-Amino-5-(2-thienyl)-1H-pyrazole Hydrochloride

3-Amino-5-(2-thienyl)-1H-pyrazole Hydrochloride

Cat. No.: B13696459
M. Wt: 201.68 g/mol
InChI Key: FKOSCZUBWDRVEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(2-thienyl)-1H-pyrazole Hydrochloride typically involves the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form 2-thienylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield 3-amino-5-(2-thienyl)-1H-pyrazole. The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity. This may include the use of automated reactors and purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(2-thienyl)-1H-pyrazole Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

3-Amino-5-(2-thienyl)-1H-pyrazole Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-Amino-5-(2-thienyl)-1H-pyrazole Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(2-furyl)-1H-pyrazole Hydrochloride
  • 3-Amino-5-(2-pyridyl)-1H-pyrazole Hydrochloride
  • 3-Amino-5-(2-phenyl)-1H-pyrazole Hydrochloride

Uniqueness

Compared to its analogs, 3-Amino-5-(2-thienyl)-1H-pyrazole Hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C7H8ClN3S

Molecular Weight

201.68 g/mol

IUPAC Name

5-thiophen-2-yl-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C7H7N3S.ClH/c8-7-4-5(9-10-7)6-2-1-3-11-6;/h1-4H,(H3,8,9,10);1H

InChI Key

FKOSCZUBWDRVEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NN2)N.Cl

Origin of Product

United States

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